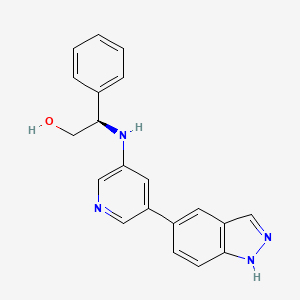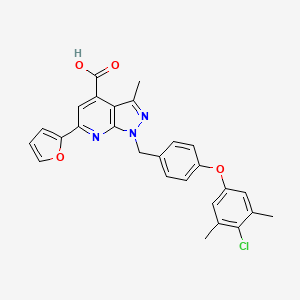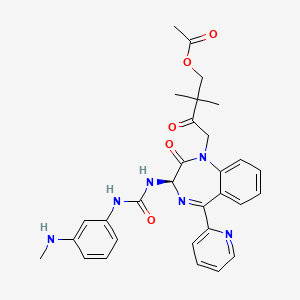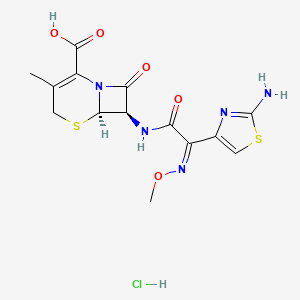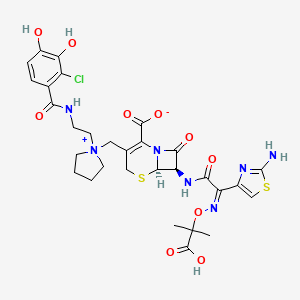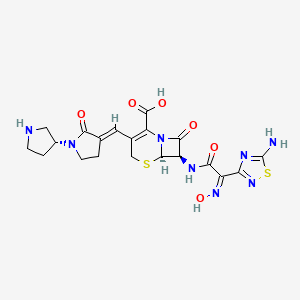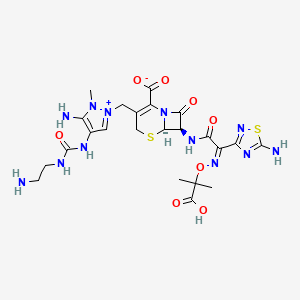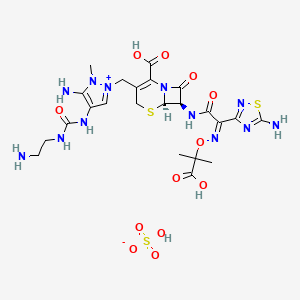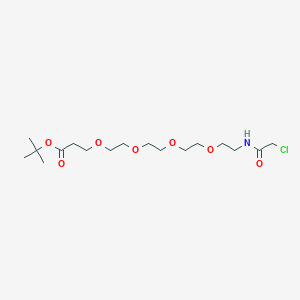
Chloroacetamido-PEG4-t-Butyl Ester
Overview
Description
Chloroacetamido-PEG4-t-Butyl Ester is a polyethylene glycol (PEG) linker that contains a chloroacetamide and a t-butyl ester functional group. The chlorine atom in the chloroacetamide is a good leaving group, making it suitable for substitution reactions. The t-butyl ester is an acid-labile protecting group, which can be removed under acidic conditions to reveal a carboxylic acid group. This compound is known for its hydrophilic PEG chain, which increases the water solubility of compounds in aqueous media .
Mechanism of Action
Target of Action
Chloroacetamido-PEG4-t-Butyl Ester is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system when a PROTAC molecule brings them into proximity with an E3 ligase .
Mode of Action
The compound contains a chloroacetamide and a t-butyl ester . The chlorine atom in the chloroacetamide group is a good leaving group and can undergo substitution reactions . The t-butyl group is an acid-labile protecting group . Upon removal, the carboxylic acid can be further reacted .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific proteins targeted by the PROTAC molecule it is part of . By bringing target proteins into proximity with E3 ligases, it can lead to the ubiquitination and subsequent degradation of those proteins .
Pharmacokinetics
The pharmacokinetics of this compound would depend on the specific PROTAC molecule it is part of. The hydrophilic peg chain in the compound is known to increase the water solubility of compounds in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the degradation of target proteins via the ubiquitin-proteasome system . This can lead to a decrease in the function of those proteins, potentially altering cellular processes in which they are involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the rate at which the t-butyl protecting group is removed . Additionally, the presence of other molecules could potentially interfere with the compound’s ability to form PROTAC molecules and target specific proteins .
Biochemical Analysis
Biochemical Properties
Chloroacetamido-PEG4-t-Butyl Ester is known for its ability to undergo substitution reactions . The chlorine in the compound is a good leaving group, and the t-butyl group is an acid labile protecting group . Upon removal, the carboxylic acid can be further reacted .
Cellular Effects
The hydrophilic PEG chain in this compound increases the water solubility of compounds in aqueous media . This property makes it useful in drug delivery systems .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to undergo substitution reactions . The chlorine is a good leaving group, and the t-butyl group is an acid labile protecting group . Upon removal, the carboxylic acid can be further reacted .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloroacetamido-PEG4-t-Butyl Ester typically involves the reaction of chloroacetic acid with a PEG4-t-butyl ester derivative. The reaction is carried out under basic conditions to facilitate the formation of the chloroacetamide linkage. The t-butyl ester group is introduced to protect the carboxylic acid during the reaction and can be removed later under acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatographic techniques and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Types of Reactions:
Substitution Reactions: The chlorine atom in the chloroacetamide group can be replaced by nucleophiles such as amines or thiols, forming new amide or thioether linkages
Deprotection Reactions: The t-butyl ester group can be removed under acidic conditions to reveal the carboxylic acid group, which can then participate in further reactions such as amide coupling
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Acidic Conditions: Trifluoroacetic acid (TFA) for deprotection of the t-butyl ester group
Major Products:
Amides: Formed by the reaction of the chloroacetamide group with amines
Thioethers: Formed by the reaction of the chloroacetamide group with thiols
Carboxylic Acids: Formed by the deprotection of the t-butyl ester group
Scientific Research Applications
Chloroacetamido-PEG4-t-Butyl Ester is widely used in scientific research due to its versatility and functional properties. Some of its applications include:
Drug Delivery: The PEG chain enhances the solubility and stability of drug molecules, making it a valuable component in drug delivery systems
Bioconjugation: The chloroacetamide group allows for the conjugation of biomolecules such as proteins and peptides, facilitating the development of targeted therapies
Polymer Chemistry: The compound is used in the synthesis of PEGylated polymers, which have applications in various fields including medicine and materials science
Comparison with Similar Compounds
Chloroacetamido-PEG4-t-Butyl Ester can be compared with other PEG linkers that contain different functional groups. Some similar compounds include:
Bromoacetamido-PEG4-t-Butyl Ester: Contains a bromoacetamide group instead of a chloroacetamide group. .
Iodoacetamido-PEG4-t-Butyl Ester: Contains an iodoacetamide group. .
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[(2-chloroacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32ClNO7/c1-17(2,3)26-16(21)4-6-22-8-10-24-12-13-25-11-9-23-7-5-19-15(20)14-18/h4-14H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCADUZGDEHVWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



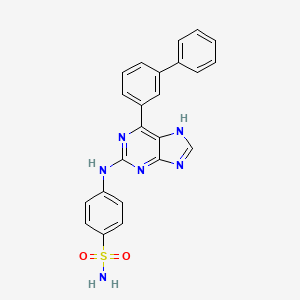
![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)
